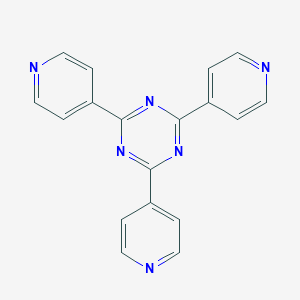

2,4,6-Tri(4-pyridyl)-1,3,5-triazine

Beschreibung

Overview of Triazine-based Ligands in Coordination Chemistry

The 1,3,5-triazine (B166579) (or s-triazine) ring is a stable aromatic heterocycle that serves as a robust core for multidentate ligands. researchgate.netresearchgate.net Triazine derivatives are widely utilized due to their good stability and the ability to tune their coordination properties by adding various functional groups. researchgate.netresearchgate.net In many triazine-based ligands, the nitrogen atoms within the triazine ring itself are generally non-coordinating due to electron delocalization. uu.nl Instead, the substituents attached at the 2, 4, and 6 positions provide the sites for metal coordination. This structural feature allows for the design of ligands with specific geometries and functionalities, making them valuable components in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other complex architectures. researchgate.netuu.nlnih.gov The use of s-triazine as a scaffold is a well-established strategy in supramolecular chemistry, offering a predictable and rigid core for constructing purpose-built materials. uu.nl

Significance of Pyridyl Functionality in Molecular Design

The pyridine (B92270) ring is a fundamental heterocyclic scaffold extensively used in drug design and coordination chemistry. nih.govrsc.org As an isostere of benzene, it is a key component in over 7000 drug molecules and serves as a precursor for pharmaceuticals and agrochemicals. rsc.org In coordination chemistry, the nitrogen atom in the pyridine ring readily donates its lone pair of electrons to form stable complexes with a wide variety of metal ions. youtube.com This makes pyridyl-containing molecules highly effective ligands. researchgate.net Their ability to participate in metal-ligand cooperation and form diverse structural motifs is crucial in the development of catalysts and functional materials. acs.orgrsc.org The versatility of the pyridyl group allows for fine-tuning of the electronic and steric properties of a ligand, influencing the resulting properties of the final metal complex. acs.org

Role of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine as a Versatile Ligand in Supramolecular Chemistry and Materials Science

This compound is an exemplary tridentate ligand that bridges the fields of supramolecular chemistry and materials science. acs.orgtcichemicals.com Its rigid, planar structure and trigonal arrangement of pyridyl groups make it an ideal "trigonal 3-connector" for building highly ordered, multidimensional structures. acs.org When TPT reacts with metal ions, the nitrogen atoms of the three pyridyl groups tend to bind to different metal centers, facilitating the self-assembly of intricate networks. acs.org

This property has been extensively exploited in the synthesis of metal-organic frameworks (MOFs). acs.orgstrem.com These materials are characterized by porous structures, which can enclose cavities, channels, and chambers, making them suitable for applications like molecular separation and gas storage. acs.org For example, hydrothermal reactions of TPT with various metal salts, such as those of silver (Ag), copper (Cu), and zinc (Zn), have yielded a range of 1D, 2D, and 3D coordination polymers with unique topologies, including zigzag chains and honeycomb networks. acs.orgresearchgate.netnih.gov Some of these TPT-based frameworks exhibit thermal stability up to 430°C and display blue luminescence, a property attributed to ligand-centered emissions. researchgate.netnih.gov

The predictable coordination behavior of TPT has also led to its use in creating discrete, nanosized molecular cages and other complex supramolecular assemblies. researchgate.netacs.org Its ability to direct the formation of highly symmetrical polynuclear complexes underscores its importance as a versatile tool for crystal engineering and the design of functional materials. acs.org

| Property | Value |

| Chemical Formula | C₁₈H₁₂N₆ strem.comnih.govsamaterials.com |

| Molecular Weight | 312.33 g/mol strem.comsamaterials.com |

| Appearance | White to light yellow powder/crystal tcichemicals.comsamaterials.comtcichemicals.com |

| CAS Number | 42333-78-8 tcichemicals.comstrem.comnih.gov |

| IUPAC Name | 2,4,6-tripyridin-4-yl-1,3,5-triazine nih.gov |

| Metal Ion | Resulting Structure with TPT | Dimensionality | Reference |

| Ag(I) | Zigzag chain | 1D | acs.orgresearchgate.netnih.gov |

| Cu(II) | 3D polymeric structure or 2D double-layered polymer | 3D or 2D | acs.orgresearchgate.netnih.gov |

| Zn(II) | 2D coordination grid | 2D | acs.orgresearchgate.netnih.gov |

| Cu(I) | 3D honeycomb architecture | 3D | acs.orgresearchgate.netnih.gov |

| Co(II) | 3D porous frameworks or layered structures | 3D | rsc.org |

Emerging Research Frontiers for this compound

Recent research has begun to uncover novel properties and applications for TPT beyond its established role in constructing coordination networks. One significant finding is the discovery of unprecedented photochromism in the crystalline state of pure TPT. nih.gov This phenomenon, where the material changes color upon exposure to light, is believed to arise from an intramolecular charge separation, leading to the formation of a diradical species. This discovery opens up potential applications for TPT and its derivatives in optical materials and devices. nih.gov

Another promising frontier is the use of TPT-based MOFs as precursors for creating advanced functional materials. For instance, a cobalt-containing MOF constructed with TPT has been used as a template to synthesize Co, N-codoped porous carbon materials. rsc.org These derived materials have shown significant efficiency as electrocatalysts for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. This approach highlights a strategy for converting well-defined MOF structures into high-performance catalysts. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tripyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYFVSIIYILRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195150 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42333-78-8 | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42333-78-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coordination Chemistry of 2,4,6 Tri 4 Pyridyl 1,3,5 Triazine

Coordination Modes and Geometries

The coordination behavior of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine is diverse, influenced by factors such as the metal ion, counter-anions, and reaction conditions. This section explores the various ways in which TPT interacts with metal centers.

The most common coordination mode for this compound is as a tridentate ligand. rsc.orgresearchgate.net In this fashion, it uses the nitrogen atoms from two of its pyridyl rings and one of the nitrogen atoms from the central triazine ring to bind to a metal center, forming two five-membered chelate rings. rsc.orgresearchgate.net This coordination mode is prevalent in complexes with various transition metals and lanthanides. rsc.orgtcichemicals.com The planarity and rigidity of the TPT molecule make it an effective "pincer" ligand, securely holding the metal ion. rsc.org

TPT forms stable complexes with a wide range of transition metals, including iron (Fe), copper (Cu), zinc (Zn), cobalt (Co), and ruthenium (Ru). rsc.orgresearchgate.netrsc.org The geometry of these complexes is highly dependent on the coordination number of the metal ion and the presence of other ligands.

For instance, in the complex [Co(tptz)(CH3OH)Cl2], the Co(II) center is six-coordinate with a distorted octahedral geometry, where the TPT ligand is tridentate. researchgate.net Similarly, in a series of cobalt(II) metal-organic frameworks (MOFs), TPT, in conjunction with various polycarboxylic acids, forms complexes where the Co(II) ions exhibit different coordination environments. rsc.org In some of these structures, the TPT ligand acts as a pillar, connecting layers of cobalt and polycarboxylate ions. rsc.org

With copper, TPT can form a variety of structures. In {[Cu2(tpt)2(SO4)2(H2O)2]}, the copper(II) ion has an elongated octahedral geometry, coordinated to two pyridyl nitrogens from two different TPT ligands, two sulfate (B86663) oxygens, and two water molecules. nih.gov This demonstrates that TPT can also act as a bridging ligand, connecting multiple metal centers. In the 3D framework of [Cu3(CN)3(tpt)], the copper(I) ion is trigonally coordinated by one pyridyl nitrogen and two cyanide ligands. nih.gov

The following table summarizes the coordination details of some transition metal complexes with TPT.

| Metal Ion | Complex Formula | Coordination Geometry | TPT Coordination Mode | Reference |

| Co(II) | [Co(tptz)(CH3OH)Cl2] | Distorted Octahedral | Tridentate | researchgate.net |

| Cu(II) | {[Cu2(tpt)2(SO4)2(H2O)2]} | Elongated Octahedral | Bidentate (bridging) | nih.gov |

| Cu(I) | [Cu3(CN)3(tpt)] | Trigonal | Monodentate | nih.gov |

| Zn(II) | {[Zn(tpt)(btec)1/2]} | Distorted Tetrahedral | Bidentate (bridging) | nih.gov |

| Fe(III)/Fe(II) | [Fe(tpt)Cl2] | Distorted Octahedral | Tridentate | rsc.org |

| Ru(II) | [Ru(tptz)(acac)(CH3CN)]+ | Octahedral | Tridentate | rsc.org |

Note: "tptz" in some literature refers to the 2-pyridyl isomer, but the principles of coordination are similar.

The coordination chemistry of TPT with lanthanoid ions is also well-developed, leading to complexes with interesting luminescent and magnetic properties. rsc.orgtcichemicals.com Due to their larger ionic radii and preference for higher coordination numbers, lanthanoid ions often coordinate to TPT along with other ligands, such as water, nitrate (B79036), or carboxylates. researchgate.netnih.gov

A series of complexes with the general formula [Ln(tptz)(NO3)3(H2O)] (where Ln = Y, La-Yb) have been synthesized, in which the lanthanoid ion is ten-coordinate. nih.gov In these complexes, the TPT ligand is tridentate, and the coordination sphere is completed by three bidentate nitrate groups and one water molecule. nih.gov

In another example, five different lanthanide complexes with TPT and organic carboxylic acids were synthesized, showcasing the versatility of TPT in this context. researchgate.net For instance, in {[Eu2(TPTZ)2(mNBA)6(H2O)2]·2CH3OH}n, the TPT ligand is in a tridentate coordination mode. researchgate.net The study also revealed that the composition of solvents and reaction temperatures can influence the final crystal structure. researchgate.net

The table below provides examples of lanthanoid complexes with TPT.

| Lanthanoid Ion | Complex Formula | Coordination Number | TPT Coordination Mode | Reference |

| Eu(III) | [Eu(tptz)Cl3(MeOH)2] | 8 | Tridentate | nih.gov |

| Pr(III) | [Pr(tptz)(OAc)3]2 | Not specified | Tridentate | nih.gov |

| La-Yb | [Ln(tptz)(NO3)3(H2O)] | 10 | Tridentate | nih.gov |

| Eu(III) | {[Eu2(TPTZ)2(mNBA)6(H2O)2]}n | Not specified | Tridentate | researchgate.net |

| Yb(III) | [Yb(TPTZ)Cl(H2O)4] | 8 | Tridentate | researchgate.net |

| Er(III) | [Er(TPTZ)(TTA)Cl2] | Not specified | Tridentate | researchgate.net |

Note: "tptz" in some literature refers to the 2-pyridyl isomer.

Formation of Discrete Coordination Complexes

While TPT is a popular building block for extended coordination polymers and metal-organic frameworks, it is also capable of forming discrete, zero-dimensional coordination complexes. rsc.orgtcichemicals.com These complexes typically consist of one or more metal centers coordinated to a specific number of TPT ligands and, in many cases, other co-ligands.

Examples of discrete complexes include mononuclear species like [Co(tptz)(CH3OH)Cl2] and [Ru(tptz)(acac)(CH3CN)]+. researchgate.netrsc.org In these complexes, a single metal ion is chelated by one tridentate TPT ligand, with the remaining coordination sites occupied by solvent molecules or other ligands. Dinuclear complexes have also been reported, where two metal centers are bridged by one or more TPT ligands or other bridging species.

The formation of discrete complexes versus extended networks can often be controlled by the stoichiometry of the reactants, the choice of solvent, and the nature of the counter-anions or co-ligands. rsc.org

Supramolecular Assemblies and Architectures

The rigid, planar, and multi-topic nature of TPT makes it an excellent building block for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs). rsc.orgtcichemicals.com The directional nature of the pyridyl groups allows for the predictable formation of one-, two-, and three-dimensional networks.

A notable application of TPT in this area is in the creation of "crystalline sponges." tcichemicals.com These are MOFs with porous structures that can encapsulate and orient guest molecules within their cavities, allowing for their structure determination by single-crystal X-ray diffraction. The framework [(ZnI2)3(tpt)2]n is a prime example of such a crystalline sponge. researchgate.net

Furthermore, TPT has been used to construct a variety of MOFs with different topologies and potential applications. For instance, five different MOFs based on TPT were synthesized with Ag(I), Cu(II), and Zn(II), resulting in structures ranging from 1D zigzag chains to 3D honeycomb architectures. nih.gov The self-assembly of TPT on surfaces, such as Au(111), has also been studied, revealing the formation of ordered two-dimensional enantiomorphous domains.

Self-Assembly Processes

The molecular architecture of this compound, with its multiple nitrogen donor sites, makes it an exceptional building block for the construction of supramolecular assemblies through self-assembly processes. researchgate.netunine.ch This ligand can coordinate with various metal ions, leading to the spontaneous formation of well-defined, ordered structures. tcichemicals.com The planarity and rigid nature of the TPT molecule, combined with the accessible pyridyl groups, facilitate its role as a tritopic linker. researchgate.net

The self-assembly of TPT with transition metals and lanthanides has been extensively studied, yielding a wide array of coordination polymers and networks. researchgate.netunine.ch These processes are driven by the formation of coordination bonds between the nitrogen atoms of the pyridyl groups and the metal centers. The resulting structures can range from simple discrete molecules to complex, extended frameworks. For instance, the reaction of TPT with silver nitrate under acidic conditions produces a one-dimensional zigzag chain. nih.gov

A significant application of TPT's self-assembly properties is in the "Crystalline Sponge Method." In this technique, metal-organic frameworks (MOFs) constructed from TPT and metal ions act as crystalline hosts that can absorb guest molecules, allowing for their structural determination by single-crystal X-ray diffraction. tcichemicals.com

Formation of Metalla-Cages and Rings

The tripodal and planar geometry of this compound makes it an ideal component for the construction of discrete, three-dimensional supramolecular structures such as metalla-cages and metalla-rings. researchgate.net These assemblies are formed by combining TPT with metal ions that have specific coordination geometries.

Numerous reports detail the synthesis of metalla-prisms and cages where TPT acts as a panel in large cationic structures. researchgate.net For example, multicomponent self-assembly involving TPT, a tetracarboxylic ligand, and a platinum complex can yield a box-shaped porphyrin-based metallacage. acs.org Similarly, palladium-based molecular cages have been synthesized through various reaction pathways involving the formation of Pd-ligand bonds. mdpi.com

The resulting metalla-cages possess well-defined cavities that can encapsulate guest molecules, leading to interesting host-guest chemistry. The size and shape of these cages can be tuned by varying the metal precursors and other ligands involved in the assembly process. researchgate.netacs.org

Host-Guest Interactions within Supramolecular Cages

The cavities within metalla-cages formed from this compound provide a unique environment for encapsulating guest molecules. These host-guest interactions are a central feature of the supramolecular chemistry of TPT-based cages. nih.govnih.gov The encapsulation of a guest can lead to its stabilization, protection from the surrounding environment, or even catalytic activation. mdpi.com

A notable example is a hexacationic cage synthesized using click chemistry, which contains two trispyridiniumtriazine platforms. This cage can recognize and bind a variety of π-electron-rich guests within its pocket, driven by π-π interactions. nih.gov The distance between the guest and the triazine platforms is typically around 3.3 Å, confirming the nature of the interaction. nih.gov

The molecular recognition properties of these cages are often specific to the size, shape, and chemical nature of both the cavity and the guest. acs.org For instance, a triple cavity system has been designed where the two terminal cavities selectively bind cisplatin, while the central cavity binds triflate. acs.org This demonstrates the potential for creating sophisticated host systems with multiple, distinct binding sites. Furthermore, the binding of a guest can sometimes stabilize the host cage itself. nih.gov

Chiral Resolution in Supramolecular Assemblies

Supramolecular assemblies constructed from achiral building blocks like this compound can exhibit chirality. This phenomenon, known as spontaneous chiral resolution, has been observed in the self-assembly of TPT on surfaces. acs.orgnih.gov

When 2,4,6-tris(2-pyridyl)-1,3,5-triazine (a positional isomer of TPT) is deposited on a Au(111) surface, the molecules self-assemble into enantiomorphous domains. acs.orgnih.gov These domains are composed of rhombic supercells, and the periodicity of the structure can be tuned by adjusting the molecular coverage. acs.org Within each enantiomorphous domain, the adsorbed molecules adopt the same chiral conformation, leading to a macroscopic chiral surface. nih.gov

The formation of these chiral structures is a result of the subtle balance between intermolecular interactions (such as hydrogen bonding) and molecule-substrate interactions. nih.gov This ability to create chiral surfaces from achiral components has potential applications in areas such as enantioselective catalysis and separation. The study of chirality in supramolecular assemblies is a growing field, with implications for understanding the origins of homochirality in nature. ethernet.edu.etnih.gov

Metal Organic Frameworks Mofs and Coordination Polymers Cps Utilizing 2,4,6 Tri 4 Pyridyl 1,3,5 Triazine

Design and Synthesis of MOFs and CPs Utilizing 2,4,6-Tri(4-pyridyl)-1,3,5-triazine

The planar and trigonal nature of this compound, often abbreviated as TPT, makes it a subject of considerable interest for creating highly symmetrical and unusual polynuclear complexes and metal-organic frameworks. acs.org The design and synthesis of these frameworks are influenced by several factors, including the choice of synthesis method, metal ions, anions, and solvents, which collectively dictate the final topology and dimensionality of the resulting structures.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are predominant in the synthesis of TPT-based MOFs and CPs. These techniques involve heating the constituent components (the TPT ligand, a metal salt, and often other organic linkers or modulating agents) in a sealed vessel at elevated temperatures.

For instance, several new metal-organic frameworks have been synthesized hydrothermally. acs.org The reaction of TPT and silver nitrate (B79036) in an acidic solution at 180°C resulted in a one-dimensional (1D) zigzag chain. acs.orgnih.gov Similarly, reacting TPT with copper(II) sulfate (B86663) under hydrothermal conditions produced a 3D polymeric structure. acs.orgnih.gov A solvothermal reaction between 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (a related triazine derivative) and zinc nitrate hexahydrate in a mixture of deionized water and dimethylformamide (DMF) at 105°C for 14 hours yielded a novel metal-organic framework, MOF-S1. mdpi.com

The following table summarizes the synthesis conditions for several TPT-based MOFs:

| Compound/MOF | Metal Salt | Ligands | Synthesis Method | Temperature | Resulting Dimensionality | Ref |

| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | AgNO₃ | TPT | Hydrothermal | 180°C | 1D | acs.orgnih.gov |

| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | CuSO₄ | TPT | Hydrothermal | - | 3D | acs.orgnih.gov |

| [Cu(tpt)(H₂btec)₁/₂]n | CuSO₄ | TPT, H₄btec | Hydrothermal | - | 2D | acs.orgnih.gov |

| {[Zn(tpt)(btec)₁/₂]·H₂O}n | ZnI₂ | TPT, H₄btec | Hydrothermal | - | 2D | acs.orgnih.gov |

| [Cu₃(CN)₃(tpt)]n | CuCN | TPT | Hydrothermal | - | 3D | acs.orgnih.gov |

| MOF-S1 | Zn(NO₃)₂·6H₂O | TCPT | Solvothermal | 105°C | 3D | mdpi.com |

Control over Network Topology and Dimensionality (1D, 2D, 3D)

The dimensionality of TPT-based frameworks, ranging from 1D chains to 2D layers and 3D networks, can be controlled by carefully selecting the reaction conditions and constituent components. The TPT ligand can act as a bidentate or tridentate linker, influencing the final structure.

For example, the reaction of TPT with AgNO₃ under specific hydrothermal conditions yields a 1D zigzag chain. acs.orgnih.govresearchgate.net In contrast, using CuSO₄ leads to a 3D polymeric structure where 2D layers of copper(II)-sulfate-water are linked by bidentate TPT ligands. acs.orgnih.govresearchgate.net The introduction of a secondary ligand, 1,2,4,5-benzenetetracarboxylic acid (H₄btec), with TPT and either Cu(SO₄)₂ or ZnI₂ results in 2D coordination polymers. acs.orgnih.govresearchgate.net A 3D framework with a honeycomb architecture is formed when TPT is reacted with CuCN. acs.orgresearchgate.net

The molar ratio of reactants also plays a crucial role in determining the coordination modes of the TPT ligand and the resulting dimensionality. Increasing the proportion of TPT can favor its adoption of a tridentate coordination mode, leading to the formation of 3D framework channels, whereas lower proportions can result in a bidentate coordination mode, forming pillared layer structures. bohrium.com

Influence of Metal Ions and Anions on Framework Structure

The choice of metal ion is a critical factor in determining the geometry and structure of the resulting MOF. Different metal ions have distinct coordination preferences, which, in conjunction with the TPT ligand, direct the assembly of the framework.

For instance, in the reaction with TPT, Ag(I) adopts a trigonal coordination, forming a 1D chain. acs.orgnih.govresearchgate.net Copper(II) in a reaction with TPT and sulfate anions exhibits an elongated octahedral geometry, leading to a 3D structure. acs.orgnih.govresearchgate.net Zinc(II) with TPT and the btec⁴⁻ anion assumes a distorted tetrahedral geometry, resulting in a 2D grid. acs.orgnih.govresearchgate.net

Anions also exert a significant influence on the final structure of metal-organic frameworks. nih.gov Their size, geometry, and coordinating ability can be crucial in directing the assembly of the final architecture. nih.gov For example, in a series of copper(II) frameworks, the anions were found to be essential in determining the final structures. nih.gov

The following table illustrates the influence of different metal ions on the coordination geometry and dimensionality of TPT-based MOFs:

| Metal Ion | Anion/Co-ligand | Coordination Geometry | Dimensionality | Ref |

| Ag(I) | NO₃⁻ | Trigonal | 1D | acs.orgnih.govresearchgate.net |

| Cu(II) | SO₄²⁻ | Elongated Octahedral | 3D | acs.orgnih.govresearchgate.net |

| Cu(I) | H₂btec²⁻ | Trigonal-pyramidal | 2D | acs.orgnih.govresearchgate.net |

| Zn(II) | btec⁴⁻ | Distorted Tetrahedral | 2D | acs.orgnih.govresearchgate.net |

| Cu(I) | CN⁻ | Trigonal | 3D | acs.orgnih.govresearchgate.net |

Ligand Isomers and their Impact on MOF Formation (e.g., 2-pyridyl vs. 4-pyridyl)

While this article focuses on this compound, the concept of ligand isomerism is crucial in MOF design. The positioning of the nitrogen atoms on the pyridyl rings significantly affects the ligand's geometry and coordination behavior, leading to different framework structures. The use of a 4-pyridyl isomer, as in TPT, generally leads to more extended and open frameworks compared to its 2-pyridyl or 3-pyridyl counterparts due to the linear coordination vector of the 4-pyridyl group.

Solvent-Determined Structures in MOF Synthesis

The solvent system used in the synthesis of MOFs can play a determinative role in the final structure of the resulting framework. rsc.orgbohrium.com By regulating the solvent, it is possible to obtain different MOF structures from the same set of reagents. rsc.orgbohrium.com

For example, the reaction between 2,4,6-tris(4-pyridyl)-1,3,5-triazine (4-tpt) and copper(II) hexafluoroacetylacetone (B74370) yields two distinct 1D MOFs depending on the solvent used for precipitation. bohrium.com One compound with a 2:1 copper-to-TPT ratio was precipitated from 1,1,2-trichloroethane (B165190) or supercritical CO₂, while another with a 1:1 ratio was obtained through recrystallization from diethyl ether. bohrium.com This demonstrates that the solvent can influence the denticity of the TPT ligand and the stoichiometry of the final product. bohrium.com In another instance, two different porous Ni-MOFs were synthesized by regulating the solvent, one resulting in a rigid 3D framework and the other a flexible, interpenetrated framework. rsc.org

Porous Structures and Cavities

A key feature of many TPT-based MOFs is their porous nature, which gives rise to cavities and channels within the crystal structure. The size and shape of these pores are determined by the building blocks of the framework, including the TPT ligand, the metal nodes, and any auxiliary ligands.

For example, a 2D coordination grid formed from Zn(II), TPT, and btec⁴⁻ possesses large hexagonal cavities. acs.org Another 3D metal-organic framework constructed from Cu(I), TPT, and cyanide exhibits a honeycomb network that is 4-fold interpenetrated. acs.org The introduction of different aromatic polycarboxylic acids as auxiliary ligands with Co(II) and TPT can create 3D porous frameworks with one-dimensional cylindrical channels. rsc.org In some cases, these frameworks can be flexible and exhibit guest-induced structural transformations. rsc.org The reduction of TPT with alkali metals has also led to the formation of radical metal-organic frameworks (RMOFs) with one-dimensional pore passages. nih.gov

Nano-sized Pores, Cages, Cavities, and Channels

The tripodal nature of this compound (TPT), with its three pyridyl groups extending from a central triazine ring, makes it an exceptional building block for creating porous Metal-Organic Frameworks (MOFs). The coordination of these pyridyl nitrogen atoms with metal ions leads to the formation of diverse network structures characterized by well-defined nano-sized pores, cages, cavities, and channels.

The specific geometry and connectivity of the resulting framework are influenced by several factors, including the coordination preferences of the metal center, the presence of auxiliary ligands, and the reaction conditions. For instance, the reaction of TPT with different metal salts and polycarboxylic acids has led to the synthesis of a variety of MOFs with distinct porous architectures.

One notable example involves the formation of a Radical Metal-Organic Framework (RMOF) through the reduction of TPT. This RMOF exhibits one-dimensional (1D) pore passages with a diameter of 6.0 Å, which are occupied by solvent molecules. nih.gov In other cases, the combination of TPT with cobalt(II) and various aromatic polycarboxylic acids has resulted in 3D frameworks containing 1D cylindrical channels. rsc.org Similarly, the use of nickel(II) with TPT and 1,3,5-benzenetricarboxylic acid has produced two different porous Ni-MOFs, one with a rigid framework containing cages with small apertures and another with a flexible, interpenetrated structure. rsc.org

The dimensionality of the resulting structures can also be controlled. For example, reacting TPT with silver(I) nitrate under acidic conditions yields a 1D zigzag chain. nih.gov In contrast, a 3D polymeric structure is formed when TPT is reacted with copper(II) sulfate. nih.govresearchgate.net Two-dimensional (2D) coordination grids and double-layered polymers have also been synthesized using TPT in conjunction with other metal ions and organic linkers. nih.govresearchgate.net

These examples highlight the versatility of TPT in designing MOFs with tailored porosity. The ability to create frameworks with specific pore sizes and shapes is crucial for applications in gas storage, separation, and catalysis.

| MOF System | Metal Ion | Auxiliary Ligand | Resulting Porous Feature | Reference |

| RMOF | K+ | None | 1D pore passages (6.0 Å diameter) | nih.gov |

| Co-MOF | Co(II) | Biphenyl-3,4′,5-tricarboxylic acid / 1,3,5-Benzenetricarboxylic acid | 1D cylindrical channels | rsc.org |

| Ni-MOF | Ni(II) | 1,3,5-Benzenetricarboxylic acid | Cages with small apertures / Flexible interpenetrated framework | rsc.org |

| Ag-CP | Ag(I) | Nitrate | 1D zigzag chain | nih.gov |

| Cu-MOF | Cu(II) | Sulfate | 3D polymeric structure | nih.govresearchgate.net |

| Zn-MOF | Zn(II) | 1,2,4,5-Benzenetetracarboxylic acid | 2D coordination grid | nih.govresearchgate.net |

| Cu-CP | Cu(I) | 1,2,4,5-Benzenetetracarboxylic acid | 2D double-layered polymer | nih.govresearchgate.net |

| Cu-MOF | Cu(I) | Cyanide | 3D honeycomb architecture | nih.govresearchgate.net |

Crystalline Sponge Method for Guest Structure Determination

A significant application of MOFs constructed from this compound is their use in the "crystalline sponge" method. This innovative technique allows for the X-ray crystallographic analysis of guest molecules that are difficult to crystallize on their own. The porous MOF acts as a scaffold, encapsulating the guest molecules in its ordered cavities, thereby enabling their structural determination.

A prime example of a crystalline sponge is the porous coordination polymer [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ . nih.govtcichemicals.com This particular framework has proven to be highly effective due to several advantageous features. Its synthesis is straightforward, and the resulting crystals are robust enough to maintain their crystallinity during the absorption and exchange of guest molecules. nih.gov

The process typically involves soaking the crystals of the host framework in a solution containing the guest molecule. nih.gov Solvent molecules initially present in the pores are replaced by the guest molecules. To facilitate this process under milder conditions, a slow evaporation method using a dilute solution of the guest can be employed. nih.gov

Once the guest molecules are incorporated, the host-guest complex is subjected to single-crystal X-ray diffraction analysis. The resulting electron density map reveals the structure of both the host framework and the encapsulated guest molecule. tcichemicals.com The interactions between the host and guest can also be elucidated. For instance, various binding modes have been observed within the pores of the crystalline sponge, including donor-acceptor aromatic stacking, CH–π interactions, and hydrogen bonding. nih.gov

| Crystalline Sponge | Guest Molecule Example | Observed Host-Guest Interaction | Reference |

| [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ | Nobiletin | Donor-acceptor aromatic stacking | nih.gov |

| [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ | Guaiazulene | CH–π interaction | nih.gov |

| [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ | Bromophenthrene | Hydrogen bonding with bromine | nih.gov |

| [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ | Cubane | Hydrogen bonding with iodine | nih.gov |

Radical Metal-Organic Frameworks (RMOFs)

The introduction of radical species into the structure of Metal-Organic Frameworks (MOFs) can impart interesting magnetic and electronic properties. This compound has been successfully employed as a building block for the synthesis of such Radical Metal-Organic Frameworks (RMOFs).

A direct reduction approach has been shown to be effective in generating radical anions of TPT, which then self-assemble with metal ions to form RMOFs. nih.gov The reduction of TPT with alkali metals has led to the isolation of several radical anion salts. nih.gov

Specifically, the reaction can yield a monoradical anion, TPT•−, or a diradical dianion. nih.gov The subsequent coordination of these radical anions with metal cations, such as K⁺ complexed with 18-crown-6, can result in the formation of ordered crystalline structures. nih.gov

In one instance, the TPT•− radical anions were found to stack in a one-dimensional fashion. nih.gov In other cases, the self-assembly process leads to the formation of 3D RMOFs. nih.gov One such RMOF was observed to have 1D pore passages with a diameter of 6.0 Å, containing solvent molecules. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to characterize these radical-containing materials. Variable-temperature EPR measurements can provide insights into the magnetic interactions between the radical centers within the framework. nih.gov For example, one of the diradical dianion salts was found to have an open-shell singlet ground state that can be thermally excited to a triplet state. nih.gov

| Radical Species | Metal Cation | Resulting Structure | Key Feature | Reference |

| TPT•− (monoradical anion) | K⁺(18c6) | 1D stack | 1D magnetic chain | nih.gov |

| TPT•− (monoradical anion) | Not specified | RMOF | Not specified | nih.gov |

| TPT•− (monoradical anion) | Not specified | RMOF | 1D pore passages (6.0 Å diameter) | nih.gov |

| TPT²⁻ (diradical dianion) | Not specified | Salt | Open-shell singlet ground state | nih.gov |

Structural Dynamics and Transformations in MOFs

Metal-Organic Frameworks constructed using this compound can exhibit dynamic structural behaviors, including flexibility and transformations in response to external stimuli such as the presence or absence of guest molecules.

A notable example is a 3D coordination network that displays a "springlike" behavior. tcichemicals.com This framework undergoes a crystal-to-crystal transformation, shrinking upon the removal of guest molecules and swelling when they are readsorbed. tcichemicals.com This reversible structural change highlights the dynamic nature of the framework.

Another instance of structural dynamics is observed in a porous Ni-MOF. rsc.org This material, which has a flexible, 3-fold interpenetrated framework, demonstrates a significant guest-induced structural transformation. rsc.org The ability of the framework to adapt its structure upon interaction with guest molecules can have a profound impact on its properties, such as its adsorption capacity for different gases. rsc.org

Furthermore, induced-fit deformations of the host framework have been observed upon the inclusion of certain guest molecules in the crystalline sponge method. nih.gov For example, the inclusion of tangeretin (B192479) causes a deformation of the host framework, illustrating the flexibility of the structure at the molecular level. nih.gov

These dynamic properties are of great interest for the development of "smart" materials that can respond to their environment, with potential applications in sensing, drug delivery, and catalysis.

| MOF System | Stimulus | Observed Dynamic Behavior | Reference |

| 3D Coordination Network | Guest removal/readsorption | Shrinking/swelling (springlike) | tcichemicals.com |

| Porous Ni-MOF | Guest inclusion | Guest-induced structural transformation | rsc.org |

| [(ZnI₂)₃(tpt)₂·x(solvent)]ₙ | Tangeretin inclusion | Induced-fit deformation | nih.gov |

Theoretical and Computational Studies on 2,4,6 Tri 4 Pyridyl 1,3,5 Triazine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural characteristics of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and its derivatives. These computational methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been widely applied to study the this compound molecule. DFT calculations have been used to optimize the molecular geometry and to understand the intermolecular interactions and crystal packing of its polymorphs. researchgate.net For instance, an energy framework analysis based on DFT has been used to interpret the elasticity of single crystals of tpt. nih.gov

One key application of DFT is the calculation of the electrostatic potential mapped onto the isoelectron density surface. This provides a visual representation of the charge distribution within the molecule, highlighting the electron-deficient nature of the central triazine ring and the electron-rich pyridyl groups. researchgate.net These calculations are fundamental in predicting how the molecule will interact with other chemical species. researchgate.net

Furthermore, DFT has been employed to investigate the properties of metal-organic frameworks (MOFs) incorporating tpt. For example, in cobalt-based MOFs, DFT calculations help to understand the electronic structure and its influence on the material's electrocatalytic activity for the oxygen reduction reaction. rsc.org

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited-state properties of molecules, such as their absorption and emission spectra. In the context of this compound, TD-DFT calculations have been crucial in understanding its photochromic behavior. researchgate.net

Experimental and theoretical data from TD-DFT have suggested that the photo-induced coloration of tpt in the crystalline state likely originates from intramolecular charge separation, leading to the formation of a triplet diradical product. researchgate.net This finding has unveiled a new, simple, neutral photochromic molecule and suggests potential optical applications for tpt and its related compounds. researchgate.net

Molecular Orbital Analysis

Molecular orbital analysis provides a detailed picture of the electronic structure of this compound. This analysis helps in understanding the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical in determining the molecule's electronic and optical properties.

Studies on related triazine derivatives have shown that the electronic structure can be analyzed using a molecular orbital approach to assess properties like adiabatic electron affinities. researchgate.net For tpt, the π-electron deficient triazine core and the π-electron rich pyridyl side groups create a system with interesting electronic transitions. semanticscholar.org The HOMO is typically localized on the pyridyl rings, while the LUMO is centered on the triazine core, facilitating charge transfer upon excitation.

Modeling of Electronic Structure and Properties

The modeling of the electronic structure and properties of this compound provides valuable predictions of its behavior in various chemical environments and under external stimuli.

Adiabatic Electron Affinities

The adiabatic electron affinity (EAa) is a key parameter that quantifies the ability of a molecule to accept an electron. For triazine derivatives, EAa values have been assessed through a comparative analysis of measured autodetachment lifetimes of negative ions, electronic structure analysis via the molecular orbital approach, and DFT calculations of the total energy differences between the neutral molecule and its anion. researchgate.net

While specific EAa values for this compound are not detailed in the provided search results, the methodology applied to similar aza-derivatives of aromatic compounds can be used. researchgate.net The high electron affinity of the s-triazine ring is a known characteristic that influences its electronic properties and reactivity. semanticscholar.org

Charge Separation and Electron Transfer Processes

Theoretical models have been instrumental in understanding charge separation and electron transfer processes in this compound. As mentioned earlier, theoretical data suggests that the photochromism of tpt in its crystalline state is a result of intramolecular charge separation. researchgate.net

Simulation of Molecular Interactions and Supramolecular Architectures

Computational simulations have proven to be a powerful tool for investigating the intricate network of interactions that govern the assembly of this compound into complex supramolecular structures. These studies provide critical insights into the forces driving the formation of these architectures.

Intermolecular Interactions (e.g., Hydrogen Bonding, π-π interactions)

The supramolecular chemistry of TPT is largely dictated by a combination of hydrogen bonding and π-π stacking interactions. A study on the polymorphs of TPT, designated as TPT-I and TPT-II, highlights the significance of these non-covalent forces in determining the crystalline structure and properties. acs.orgnih.gov

In the crystal structures of TPT polymorphs, π-π stacking is a prominent feature, with the triazine and pyridyl rings of adjacent molecules arranging in a face-to-face or offset fashion. acs.org These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to the cohesion of the crystal lattice. acs.org The elasticity of single crystals of TPT-II has been interpreted in terms of these intermolecular interactions, demonstrating a direct link between molecular-level forces and macroscopic properties. acs.orgnih.gov

Hirshfeld surface analysis is another computational tool that has been used to visualize and quantify intermolecular contacts in TPT and related structures. mdpi.comtcichemicals.com This method allows for the detailed examination of close contacts between atoms, providing a fingerprint of the intermolecular interactions, including hydrogen bonds and π-π stacking, that define the supramolecular assembly. mdpi.comresearchgate.net

Table 1: Calculated Intermolecular Interaction Energies in TPT Polymorphs

| Interaction Type | Energy (kJ/mol) - TPT-I | Energy (kJ/mol) - TPT-II |

| Electrostatic | - | - |

| Dispersion | - | - |

| Total Energy | - | - |

Molecule-Substrate Interactions

The interaction of this compound with various surfaces is a key aspect of its application in areas such as molecular electronics and catalysis. Computational studies have been employed to model the adsorption and self-assembly of TPT on metal substrates.

A study combining low-temperature scanning tunneling microscopy (STM) and density functional theory (DFT) calculations investigated the self-assembly of a closely related pyridyl-functionalized triazine (T4PT) on an Au(111) surface. frontiersin.org The research revealed that at room temperature, T4PT molecules form a well-ordered, close-packed structure with the molecules lying flat on the gold surface. frontiersin.org The stability of this self-assembled arrangement is attributed to a combination of hydrogen bonding between the molecules and weak van der Waals forces with the substrate. frontiersin.org

Upon annealing, the interactions evolve, with the formation of metal-ligand bonds between the pyridyl nitrogen atoms and gold adatoms, further stabilizing the assembly. frontiersin.org Further heating can lead to the breaking of these N-Au bonds and the formation of covalently linked dimers, likely through C-H bond activation. frontiersin.org These findings highlight the complex interplay between intermolecular and molecule-substrate interactions, which can be tuned by temperature. DFT calculations were crucial in rationalizing the observed structures and understanding the strength of the different bonding motifs. frontiersin.org

Table 2: Summary of T4PT Interactions on Au(111) from Computational Studies

| Interaction | Description | Computational Method |

| Intermolecular | Hydrogen bonding and van der Waals forces | DFT |

| Molecule-Substrate | Physisorption at room temperature | DFT |

| Molecule-Substrate | Metal-ligand bonding (N-Au) upon annealing | DFT |

Reaction Mechanism Studies

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing its production and for the rational design of new functional materials. While detailed computational studies on the synthesis of TPT itself are not extensively reported in the provided search results, insights can be gained from studies on the synthesis of related triazine derivatives.

The synthesis of substituted 1,3,5-triazines often proceeds via the sequential nucleophilic substitution of chlorine atoms in cyanuric chloride. tcichemicals.com The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise synthesis. tcichemicals.com Theoretical studies on the chemoselectivity of cyanuric chloride with different nucleophiles (alcohols, thiols, and amines) have shown that the preferential order of reaction can be predicted and rationalized through computational analysis.

Although a specific computational study on the cyclotrimerization of 4-cyanopyridine (B195900) to form TPT was not found, this reaction is a common route for the synthesis of 1,3,5-triazines. Theoretical investigations of similar cyclotrimerization reactions could provide a valuable model for understanding the formation of the TPT core.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) with high purity?

- Methodological Answer : TPT is typically synthesized via nucleophilic substitution reactions between cyanuric chloride and 4-pyridylboronic acid derivatives. Key steps include:

Q. Which solvents are suitable for dissolving TPT for coordination chemistry studies?

- Methodological Answer : TPT exhibits limited solubility in polar protic solvents (e.g., water, ethanol) but dissolves in:

Q. How can TPT be characterized to confirm its structural integrity post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify pyridyl proton signals (δ = 8.5–8.7 ppm in CDCl₃) and triazine ring carbons (δ = 165–170 ppm) .

- PXRD : Compare experimental patterns with simulated data from single-crystal structures .

- Elemental Analysis : Ensure C/N ratios align with theoretical values (C: 69.23%, N: 26.92%) .

Advanced Research Questions

Q. How does TPT facilitate the design of metal-organic frameworks (MOFs) with tailored porosity?

- Methodological Answer : TPT acts as a tridentate ligand, enabling diverse topologies:

- Auxiliary Ligands : Pair TPT with polycarboxylic acids (e.g., terephthalic acid) to adjust pore size (e.g., 8–12 Å) and surface area (800–1,200 m²/g) .

- Coordination Geometry : Use Co(II) or Ni(II) to form octahedral nodes, creating 3D frameworks (e.g., Co-TPT-MOF ) .

- Post-Synthetic Modification : Introduce functional groups (e.g., -NH₂) via solvent-assisted ligand exchange to enhance gas adsorption (CO₂/N₂ selectivity > 50) .

Q. What mechanistic role does TPT play in catalytic oxidation reactions?

- Methodological Answer : TPT stabilizes transition states in epoxidation and oxygen reduction:

- Epoxidation : In propylene oxide synthesis, TPT coordinates with Mn(III) to activate O₂, but yields are lower (≈45%) compared to pyridine-N-oxide (≈70%) due to steric hindrance .

- Oxygen Reduction Reaction (ORR) : In Co-TPT-MOF , TPT facilitates electron transfer, achieving a half-wave potential (E₁/₂) of 0.78 V vs. RHE in 0.1 M KOH .

Optimization Tip: Modify TPT with electron-withdrawing groups (e.g., -NO₂) to enhance Lewis acidity .

Q. How can TPT-based crystalline sponges resolve contradictions in guest molecule crystallography?

- Methodological Answer : TPT-ZnI₂ MOFs act as "crystalline sponges" for X-ray analysis of non-crystalline guests:

Q. What strategies address structural discrepancies in TPT coordination modes across studies?

- Methodological Answer : Conflicting reports of TPT acting as monodentate vs. tridentate ligands arise from reaction conditions:

- pH Control : At pH < 3, protonation of pyridyl N atoms reduces coordination sites, favoring monodentate binding .

- Counterion Effects : Use non-coordinating anions (e.g., PF₆⁻) to promote tridentate coordination .

- Advanced Characterization : Apply XAS (X-ray absorption spectroscopy) to confirm metal-ligand bond lengths (±0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.